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Compound of Interest

Compound Name: JNJ-4355

Cat. No.: B12394187 Get Quote

This technical support center provides researchers, scientists, and drug development

professionals with comprehensive guidance on utilizing JNJ-4355, a potent and selective MCL-

1 inhibitor, in cell culture experiments. Here you will find troubleshooting advice, frequently

asked questions, detailed experimental protocols, and key data to ensure the successful

optimization of JNJ-4355 concentration for your specific research needs.

Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of JNJ-4355?

JNJ-4355 is a highly potent and selective inhibitor of the anti-apoptotic protein Myeloid Cell

Leukemia-1 (MCL-1).[1] MCL-1 is a member of the BCL-2 family of proteins that prevents

programmed cell death (apoptosis) by binding to and sequestering pro-apoptotic proteins, such

as BAK and BIM.[2] By binding to MCL-1, JNJ-4355 disrupts the MCL-1:BAK/BIM complex,

releasing the pro-apoptotic proteins. This leads to mitochondrial outer membrane

permeabilization (MOMP), the release of cytochrome c, and subsequent activation of

caspases, ultimately resulting in apoptosis.[2]

Q2: What is a recommended starting concentration for JNJ-4355 in a new cell line?

For a new cell line, it is crucial to perform a dose-response experiment to empirically determine

the optimal concentration. A suggested starting range for a dose-response curve is between 10

nM and 10 µM.[3] The half-maximal activity concentration (AC50) for JNJ-4355 has been
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observed to be as low as 8.7 nM in MOLP8 multiple myeloma cells and can range from 0.29 to

75 nM in various cancer cell lines and AML patient-derived samples.[1]

Q3: How should I prepare and store JNJ-4355 for cell culture experiments?

JNJ-4355 should be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to

create a high-concentration stock solution (e.g., 10 mM). It is recommended to store the stock

solution at -20°C or -80°C. For experiments, dilute the stock solution in your cell culture

medium to the desired final concentration. It is critical to ensure that the final DMSO

concentration in the culture medium is non-toxic to your cells, typically at or below 0.1%.

Q4: How can I confirm that JNJ-4355 is engaging its target, MCL-1, in my cells?

Target engagement can be confirmed by performing a co-immunoprecipitation (Co-IP)

experiment. In cells treated with JNJ-4355, a successful target engagement would be indicated

by a disruption of the interaction between MCL-1 and its pro-apoptotic binding partners like

BAK or BIM. A reduction in the amount of BAK or BIM that co-precipitates with MCL-1 in treated

cells compared to untreated controls would signify that JNJ-4355 is effectively binding to MCL-

1 and displacing these proteins.

Q5: Are there any known off-target effects of JNJ-4355?

JNJ-4355 is a highly selective inhibitor for MCL-1. However, at a concentration of 1 µM, some

minor off-target activity has been observed. The closest off-targets in the CEREP panel of 76

targets showed minimal inhibition, including the Cl- channel (GABA-gated) at 22.6%,

hPTGS2(COX2) at 20.2%, and hBZDp (TSPO) at 19.1%.[3] It is always advisable to use the

lowest effective concentration to minimize potential off-target effects.

Q6: What is the purpose of the negative control compound, JNJ-78732576, and how should it

be used?

JNJ-78732576 is a structurally related molecule to JNJ-4355 that does not inhibit MCL-1 and

serves as a negative control.[2] It is used to distinguish the specific on-target effects of JNJ-
4355 from any non-specific or off-target effects of the chemical scaffold. In experiments, JNJ-

78732576 should be used at the same concentrations as JNJ-4355 to ensure that any

observed cellular phenotype is due to the inhibition of MCL-1 and not another mechanism.[2]
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Issue Possible Cause(s) Recommended Solution(s)

No or low cytotoxicity observed

The cell line may not be

dependent on MCL-1 for

survival and may rely on other

anti-apoptotic proteins like

BCL-2 or BCL-xL.

- Perform a western blot to

confirm MCL-1 expression in

your cell line.- Consider using

a BH3 profiling assay to

determine the dependency of

your cells on different BCL-2

family members.- Test JNJ-

4355 in a panel of cell lines

with known MCL-1

dependency.

Suboptimal concentration of

JNJ-4355 was used.

- Perform a broad dose-

response curve (e.g., 10 nM to

10 µM) to determine the IC50

value for your specific cell line.

The compound has degraded

due to improper storage or

handling.

- Prepare fresh working

solutions from a properly

stored stock for each

experiment.- Avoid repeated

freeze-thaw cycles of the stock

solution.

Inconsistent results between

experiments

Variations in cell culture

conditions, such as cell

density, passage number, or

media composition.

- Standardize cell culture

protocols, including

maintaining consistent cell

passage numbers and seeding

densities.

Inconsistent quality or

concentration of the

compound.

- Aliquot the stock solution to

ensure consistency and avoid

contamination.

The compound may be

unstable in the cell culture

medium over the duration of

the experiment.

- If instability is suspected,

consider refreshing the

medium with the compound

during long incubation periods.
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High background in cell

viability or apoptosis assays

The final DMSO concentration

may be too high, causing non-

specific toxicity.

- Ensure the final DMSO

concentration in all wells,

including controls, is at a non-

toxic level (typically ≤ 0.1%).

Contamination of cell cultures.

- Regularly check cultures for

signs of microbial

contamination. Perform

mycoplasma testing if

suspected.

Observed phenotype does not

match the expected on-target

effect

The observed effect may be

due to off-target interactions,

especially at higher

concentrations.

- Perform experiments at the

lowest effective concentration

of JNJ-4355.- Use the negative

control compound (JNJ-

78732576) at the same

concentration to confirm that

the effect is specific to MCL-1

inhibition.- Consider using a

structurally unrelated MCL-1

inhibitor to see if the same

phenotype is observed.

Data Presentation
JNJ-4355 In Vitro Potency and Selectivity
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Target/Assay Cell Line
Potency

(AC50/Ki)
Assay Type Reference

MCL-1 - Ki = 18 pM
Biochemical

Assay
[1]

MCL-1
MOLP8 (Multiple

Myeloma)
AC50 = 8.7 nM Cell-based Assay [1]

MCL-1 MOLP-8 AC50 = 12 nM
Caspase-Glo

Assay
[2]

MCL-1 KMS12PE AC50 = 69 nM
Caspase-Glo

Assay
[2]

Various Cancer

Cell Lines & AML

Patient Samples

-
AC50 = 0.29 - 75

nM
Cell Killing Assay [1]

BCL2 - Ki > 3.75 µM
Biochemical

Assay
[3]

BCL2A1 (BFL-1) - Ki > 5 µM
Biochemical

Assay
[3]

BCL2L1 (BCL-

XL)
- Ki > 5 µM

Biochemical

Assay
[3]

Experimental Protocols
Dose-Response Curve to Determine IC50 using CellTiter-
Glo®
This protocol details the use of the CellTiter-Glo® Luminescent Cell Viability Assay to

determine the half-maximal inhibitory concentration (IC50) of JNJ-4355.

Materials:

JNJ-4355

JNJ-78732576 (Negative Control)
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DMSO

Cell culture medium

96-well opaque-walled plates

CellTiter-Glo® Luminescent Cell Viability Assay kit

Luminometer

Procedure:

Cell Seeding:

Harvest and count cells. Resuspend cells in fresh culture medium to the desired seeding

density (e.g., 5,000 cells/well).

Dispense 100 µL of the cell suspension into each well of a 96-well opaque-walled plate.

Include wells with medium only for background measurement.

Incubate the plate for 24 hours at 37°C and 5% CO2.

Compound Preparation and Treatment:

Prepare a 10 mM stock solution of JNJ-4355 and JNJ-78732576 in DMSO.

Perform serial dilutions of the stock solutions in culture medium to achieve a range of final

concentrations (e.g., 10 µM to 1 nM).

Ensure the final DMSO concentration in all wells (including the vehicle control) is less than

0.1%.

Add 10 µL of the diluted compounds or vehicle control to the appropriate wells.

Incubate the plate for a predetermined time (e.g., 48 or 72 hours).

CellTiter-Glo® Assay:
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Equilibrate the plate and its contents to room temperature for approximately 30 minutes.

Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.

Add 100 µL of CellTiter-Glo® Reagent to each well.

Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent

signal.

Data Acquisition and Analysis:

Measure the luminescence of each well using a luminometer.

Subtract the average background luminescence (from medium-only wells) from all

experimental readings.

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Plot the dose-response curve and determine the IC50 value using appropriate software.

Apoptosis Induction Assay using Caspase-Glo® 3/7
This protocol measures the induction of apoptosis by quantifying caspase-3 and -7 activity.

Materials:

JNJ-4355

DMSO

Cell culture medium

White-walled 96-well plates

Caspase-Glo® 3/7 Assay kit

Luminometer
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Procedure:

Cell Seeding:

Seed cells in a white-walled 96-well plate at a density of approximately 10,000 cells per

well in 100 µL of complete culture medium.

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.

Compound Treatment:

Treat the cells with the desired concentrations of JNJ-4355 (e.g., 0.1 µM, 1 µM, 10 µM)

and a vehicle control.

Incubate for various time points (e.g., 6, 12, 24 hours) to determine the kinetics of

apoptosis induction.

Caspase-Glo® 3/7 Assay:

After the incubation period, remove the plate from the incubator and allow it to equilibrate

to room temperature for 30 minutes.

Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.

Mix the contents of the wells by gentle shaking on an orbital shaker for 30 seconds.

Incubate the plate at room temperature for 1-2 hours, protected from light.

Data Acquisition and Analysis:

Measure the luminescence of each well using a luminometer.

Express the results as a fold-change in caspase-3/7 activity compared to the vehicle-

treated control.

Co-Immunoprecipitation (Co-IP) for Target Engagement
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This protocol is for verifying the disruption of the MCL-1/BAK protein-protein interaction by JNJ-
4355.

Materials:

JNJ-4355

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

Anti-MCL-1 antibody for immunoprecipitation

Protein A/G magnetic beads

Wash buffer

Elution buffer

SDS-PAGE gels and buffers

PVDF membrane

Anti-BAK and anti-MCL-1 antibodies for western blotting

Secondary antibodies and detection reagents

Procedure:

Cell Treatment and Lysis:

Culture cells to an appropriate density and treat with JNJ-4355, JNJ-78732576 (negative

control), and a vehicle control for a specified time.

Harvest and wash the cells with cold PBS.

Lyse the cells in cold lysis buffer on ice for 30 minutes.

Centrifuge the lysates at high speed to pellet cell debris and collect the supernatant.

Immunoprecipitation:
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Pre-clear the lysates by incubating with protein A/G beads.

Incubate the pre-cleared lysates with an anti-MCL-1 antibody overnight at 4°C with gentle

rotation.

Add protein A/G beads and incubate for another 1-2 hours to capture the antibody-protein

complexes.

Washing and Elution:

Wash the beads 3-5 times with cold wash buffer to remove non-specific binding proteins.

Elute the protein complexes from the beads by adding elution buffer or by boiling in SDS-

PAGE sample buffer.

Western Blot Analysis:

Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.

Probe the membrane with primary antibodies against BAK and MCL-1.

Incubate with appropriate secondary antibodies and visualize the protein bands using a

suitable detection method.

A decrease in the amount of BAK co-immunoprecipitated with MCL-1 in the JNJ-4355
treated sample compared to the controls indicates successful target engagement.

Visualizations
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Caption: MCL-1 Signaling Pathway and JNJ-4355 Mechanism of Action.
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Caption: Workflow for Determining the IC50 of JNJ-4355.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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